14-Methoxy-4,6-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-2(7),13(18),14,16-tetraene-3,5-dione
Description
The compound 14-Methoxy-4,6-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.0²,⁷.0¹³,¹⁸]octadeca-2(7),13(18),14,16-tetraene-3,5-dione (hereafter referred to as Compound A) is a tetracyclic heterocyclic molecule featuring a complex fused-ring system. Its structure includes methoxy and methyl substituents at positions 14, 4, and 6, along with two dioxa (oxygen-containing) and two diaza (nitrogen-containing) rings. The crystal structure of closely related analogs has been resolved using SHELX software, a widely trusted tool for small-molecule crystallography .
Properties
IUPAC Name |
14-methoxy-4,6-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13(18),14,16-tetraene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-18-15(20)13-12-9(8-24-16(13)19(2)17(18)21)7-23-14-10(12)5-4-6-11(14)22-3/h4-6,9,12H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGVZRKGMZDRJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3C(COC4=C3C=CC=C4OC)CO2)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 14-Methoxy-4,6-dimethyl-8,12-dioxa-4,6-diazatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-2(7),13(18),14,16-tetraene-3,5-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of chemical structures characterized by multiple fused rings and functional groups that influence its biological activity. The molecular formula is , indicating the presence of nitrogen and oxygen heteroatoms that may contribute to its pharmacological properties.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.42 g/mol |
| Number of Rings | 4 (tetracyclic) |
| Functional Groups | Methoxy, dioxo, diaza |
The compound exhibits significant activity against the myeloid cell leukemia 1 (Mcl-1) protein, which is often overexpressed in various cancers, leading to resistance against apoptosis. Inhibition of Mcl-1 can promote cancer cell apoptosis and enhance the efficacy of other anticancer therapies .
Anticancer Properties
Research indicates that this compound can induce cytotoxic effects in cancer cell lines. For instance, studies have shown that it can effectively inhibit cell proliferation in leukemia cells by modulating apoptotic pathways . The ability to target Mcl-1 makes it a promising candidate for combination therapies in treating hematological malignancies.
Case Studies
- Study on Leukemia Cells : A study published in Cancer Research demonstrated that treatment with the compound resulted in a significant decrease in cell viability in Mcl-1 overexpressing leukemia cells compared to untreated controls. The mechanism involved the activation of caspases leading to apoptosis .
- Combination Therapy : Another study explored the effects of combining this compound with BCL-2 inhibitors. The findings suggested a synergistic effect that enhanced apoptosis rates in resistant cancer cell lines, indicating potential for clinical application in refractory cases .
In Vivo Studies
Preclinical studies have also evaluated the pharmacokinetics and toxicity profiles of this compound in animal models. Results indicated manageable toxicity levels at therapeutic doses with significant tumor regression observed in xenograft models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A belongs to a family of polycyclic molecules with shared core frameworks but varying substituents. Below is a detailed comparison with key analogs:
Structural Analogs and Substituent Variations
Key Observations
Substituent Impact on Molecular Weight and Packing: The presence of a phenyl group (e.g., in the C23 analog ) increases molecular weight by ~24 g/mol compared to Compound A. Ethoxy substitutions (e.g., C23 ethoxy analog ) retain similar weights but alter crystal packing (triclinic vs. monoclinic systems). Trimethylation (C19 analog ) reduces molecular weight significantly (372.37 g/mol), suggesting smaller substituents enhance structural compactness.
The addition of a third ketone (11-trione) in analogs enhances polarity, which may affect bioavailability compared to Compound A's 3,5-dione system.
Crystallographic Trends: Phenyl-substituted analogs predominantly crystallize in triclinic or monoclinic systems, with hydrogen bonding (e.g., dashed lines in ) stabilizing the lattice.
Bioactivity and Structure-Activity Relationships (SAR)
While Compound A 's bioactivity remains uncharacterized in the provided evidence, insights can be inferred from related compounds:
- Antiulcer Activity in Isocoumarins : Structurally simplified analogs like bergenin (isocoumarin) exhibit gastroprotective effects via prostaglandin modulation . This suggests that Compound A 's tetracyclic framework, if bioavailable, may target similar pathways.
- Similarity Indexing: Computational metrics like the Tanimoto coefficient (>70% similarity) have linked structurally related compounds (e.g., aglaithioduline vs. SAHA ) to shared bioactivities. Applying such methods to Compound A could prioritize it for testing against known targets (e.g., HDACs).
Q & A
What established synthetic methodologies are available for this compound, and how do reaction conditions influence yield?
Methodological Answer:
The compound is synthesized via a palladium(II)-catalyzed reaction between 3-methoxysalicylaldehyde and 1,3-cyclohexanedione in acetonitrile under reflux (353 K for 12 hours), yielding ~90% product . Key parameters include:
| Parameter | Value/Detail | Impact on Yield/Purity |
|---|---|---|
| Catalyst (PdCl₂) | 0.002 g | Higher catalyst loading may reduce side reactions |
| Solvent | Acetonitrile | Polar aprotic solvent enhances reaction rate |
| Temperature | 353 K | Optimal for cyclization without decomposition |
| Reaction Time | 12 hours | Ensures complete ring closure |
Variations in solvent (e.g., ethanol for crystallization) or temperature may affect polymorphic outcomes .
What spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
X-ray crystallography is the gold standard for resolving the compound’s fused-ring system. Key structural features include:
- Triclinic crystal system (e.g., P1 space group, a = 9.2283 Å, b = 14.0584 Å, c = 16.4457 Å) .
- Hydrogen-bonding networks (e.g., C11—H11B···O5: 2.57 Å, C10—H10A···O1: 2.40 Å) stabilize crystal packing .
- Envelope/chair conformations in fused cyclohexane and xanthene rings .
Complementary Techniques:
- NMR : Assigns methoxy (δ ~3.8 ppm) and carbonyl (δ ~170–180 ppm) groups.
- IR : Confirms C=O stretches (~1750 cm⁻¹) and ether linkages (~1250 cm⁻¹).
How can computational methods predict reactivity or stability of this compound?
Advanced Methodological Answer:
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile vs. ethanol) to assess solubility and crystallization pathways .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) based on xanthene core similarity to bioactive molecules .
Are there contradictions in reported crystal packing, and how can they be resolved?
Data Contradiction Analysis:
Variations in unit cell parameters across studies suggest solvent-dependent polymorphism:
| Study | Space Group | a (Å) | b (Å) | c (Å) | Solvent |
|---|---|---|---|---|---|
| P1 | 9.2283 | 14.0584 | 16.4457 | Ethanol | |
| P21/n | 9.3526 | 17.9559 | 10.9158 | Not specified |
Resolution Strategy:
- Perform systematic solvent screening (e.g., DMSO, THF) during crystallization.
- Use synchrotron radiation for high-resolution data to resolve disorder .
How does molecular conformation influence physicochemical properties?
Basic Research Answer:
- Planarity of xanthene core : Enhances π-π stacking, affecting solubility and melting point.
- Methoxy groups : Increase hydrophobicity (logP ~2.5 predicted) .
- Hydrogen-bond donors/acceptors : Impact dissolution kinetics (e.g., C=O groups form hydrates in aqueous media) .
What experimental design considerations are critical for studying reaction mechanisms?
Advanced Methodological Answer:
- Isotopic Labeling : Use ¹³C-labeled carbonyl groups to track cyclization steps via in situ NMR .
- Kinetic Profiling : Monitor intermediates by quenching aliquots at timed intervals (HPLC-MS).
- Control Experiments : Test catalyst-free conditions to distinguish Pd-mediated vs. thermal pathways .
How can synthesis routes be optimized for enantiomeric purity?
Advanced Strategy:
- Chiral Catalysts : Replace PdCl₂ with asymmetric catalysts (e.g., BINAP-Pd complexes) .
- Chiral Chromatography : Use HPLC with cellulose-based columns to resolve enantiomers.
- Circular Dichroism (CD) : Verify enantiomeric excess (≥95%) post-synthesis.
What hydrogen-bonding patterns dominate the crystal lattice?
Data-Driven Answer:
Key interactions from :
| Donor–Acceptor | D···A (Å) | Angle (°) | Symmetry Code |
|---|---|---|---|
| C11—H11B···O5 | 3.538 | 175 | x−1/2, −y+1/2, z+1/2 |
| C10—H10A···O1 | 3.367 | 175 | x+1/2, −y+1/2, z+1/2 |
These interactions form infinite chains along the c-axis, stabilizing the triclinic lattice .
How do solvent choices impact polymorph formation?
Methodological Insight:
- Ethanol : Yields block-shaped crystals with P1 symmetry .
- Acetonitrile : Produces needle-like crystals (unreported symmetry) due to faster nucleation.
- Mixed Solvents : Ethanol/DCM (1:1) may yield new polymorphs; monitor via PXRD .
What strategies validate biological activity hypotheses for this compound?
Advanced Approach:
- SAR Studies : Modify methoxy/methyl groups and assay against bacterial models (e.g., E. coli) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) to link xanthene cores to apoptosis .
- Molecular Probes : Attach fluorescent tags (e.g., FITC) to track cellular uptake via confocal microscopy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
